molecular formula C12H10Cl2N2O2 B3021215 Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1036239-60-7

Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B3021215
CAS No.: 1036239-60-7
M. Wt: 285.12 g/mol
InChI Key: RGHKCERLJWBJSF-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a 2,4-dichlorophenyl substituent at the 3-position and an ethyl ester group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antitumor, antimicrobial, and pesticidal activities .

Properties

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-10(15-16-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHKCERLJWBJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345240
Record name Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036239-60-7
Record name Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the pyrazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is primarily recognized for its potential as a pharmaceutical agent. The pyrazole ring structure is known for its biological activity, making derivatives of this compound candidates for drug development.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. This compound may act as a lead compound in developing new anticancer agents targeting specific cancer cell lines. Studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound could be developed into non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making this compound a potential candidate for the development of new antimicrobial agents .

Agricultural Applications

Beyond its medicinal uses, this compound has been explored for agricultural applications, particularly as a herbicide.

Herbicidal Properties

Research has demonstrated that pyrazole derivatives can exhibit herbicidal activity against various weed species. This compound may inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops . This makes it a valuable compound in the development of selective herbicides.

Synthesis and Derivatives

The synthesis of this compound involves several methods that allow for the generation of various derivatives with enhanced biological activities.

Synthetic Routes

Several synthetic pathways have been established for creating this compound:

  • Condensation Reactions : Combining appropriate aldehydes with hydrazines to form the pyrazole ring.
  • Carboxylation : Introducing carboxylic acid groups through reactions with carbon dioxide under specific conditions .

Derivative Studies

Studies on derivatives of this compound have revealed that modifications to the dichlorophenyl substituent can significantly alter biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylateChlorophenyl groupModerate antibacterial
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylateMethyl additionEnhanced lipophilicity

These variations indicate that structural modifications can lead to compounds with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrazole ring significantly influence melting points, yields, and solubility. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Observations Reference ID
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate (Target) 3-(2,4-Cl₂Ph), 5-COOEt Not reported Not reported High lipophilicity due to Cl groups
Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g) 4-Br, 3-(4-MeOPh), 1-substituted 109–110 56 Lower yield, methoxy groups reduce lipophilicity
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 3-(4-ClPh), 1-substituted Not reported 70 Higher yield due to optimized synthesis
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (7b) 3-(2,4-Cl₂Ph), 5-Me, 1-(4-NO₂Ph) 114–116 Not reported Nitro group enhances electron-withdrawing effects

Notes:

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase stability and reactivity but may reduce solubility .
  • Methoxy groups (electron-donating) lower melting points and lipophilicity compared to chloro analogues .

Key Structural Variations and Implications

  • Position of Halogenation : 2,4-Dichlorophenyl (target) vs. 4-chlorophenyl (): The additional Cl at the 2-position may enhance steric effects and receptor binding .
  • Ester vs. Carboxylic Acid : Ethyl esters (target) improve cell permeability compared to free acids (e.g., 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid) .
  • N-Substitution : Compounds with N-alkyl or N-aryl groups (e.g., 1-(2-oxo-2-phenylethyl) in ) exhibit modified pharmacokinetic profiles .

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The incorporation of a 2,4-dichlorophenyl group enhances its pharmacological profile, making it a subject of interest in drug development.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
  • Conditions : The reaction is conducted under reflux in ethanol with a catalyst such as piperidine.
  • Yield : The compound is usually obtained in good yields (around 87%) after recrystallization.

3.1 Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
PANC-115.0Induction of apoptosis
A54921.2Inhibition of cell proliferation

The compound demonstrated significant antiproliferative effects on pancreatic cancer cells (PANC-1) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .

3.2 Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • Cyclooxygenase (COX) : Exhibits anti-inflammatory properties by inhibiting COX enzymes.
  • Protein Kinases : Shows potential as an inhibitor for various kinases involved in cancer progression.

Case Study 1: Anticancer Efficacy

In a study published in Asian Journal of Chemistry, the compound was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner .

Case Study 2: Anti-inflammatory Properties

Research highlighted its effectiveness as an anti-inflammatory agent in animal models. The compound reduced inflammatory markers significantly compared to control groups .

The biological activity of this compound can be attributed to its interaction with molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes like COX and certain kinases, inhibiting their activity.
  • Cell Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or through alkylation of pyrazole precursors. For example:

  • Route 1: Cyclocondensation of ethyl acetoacetate derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives, followed by hydrolysis (if needed) .
  • Route 2: Alkylation of the pyrazole core using intermediates like 2-bromo-1-phenylethanone in refluxing acetonitrile with potassium carbonate as a base .
    Optimization Tips:
  • Use anhydrous solvents (e.g., THF, acetonitrile) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to determine endpoint.
  • Adjust stoichiometry (e.g., 1.1–1.5 equivalents of amine in amide coupling) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, the 2,4-dichlorophenyl group shows distinct aromatic proton splitting patterns .
  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions. Single crystals are grown via slow evaporation (e.g., ethyl acetate at RT for 7 days) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can purification challenges (e.g., gummy residues) be addressed during synthesis?

Methodological Answer:

  • Column Chromatography: Use gradient elution (e.g., ethyl acetate/petroleum ether 1:4) to separate polar byproducts .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) for crystalline products.
  • Direct Use in Next Step: For unstable intermediates (e.g., gummy amides), proceed without purification if subsequent reactions tolerate impurities .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for similar esters) .
  • Hydrolytic Stability: Test in buffered solutions (pH 3–10) to identify labile groups (e.g., ester hydrolysis under basic conditions) .
  • Storage: Store at –20°C under inert atmosphere to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can substituents on the pyrazole core be strategically modified to enhance biological activity?

Methodological Answer:

  • Rational Design: Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the 2,4-dichlorophenyl position to improve receptor binding .
  • Bioisosteric Replacement: Replace the ethyl ester with amides or heterocycles (e.g., triazoles) to modulate pharmacokinetics .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., 5-trifluoromethyl or 4-methoxy variants) and screen against target enzymes .

Q. What in vitro and in vivo assays are suitable for evaluating antitumor or antimicrobial activity?

Methodological Answer:

  • In Vitro:
    • Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
    • Enzyme Inhibition: Test against COX-2, integrins, or kinases via fluorometric/colorimetric kits .
  • In Vivo:
    • Xenograft Models: Administer compound (oral/i.p.) and monitor tumor volume reduction .
    • Pharmacokinetics: Measure plasma half-life and metabolite profiling via LC-MS .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian or ORCA software and compare theoretical NMR shifts with experimental data .
  • Dynamic Effects: Account for solvent or temperature-induced conformational changes via variable-temperature NMR .
  • Crystallographic Validation: Use X-ray structures to resolve ambiguities in stereochemistry .

Q. What computational methods predict reactivity or binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., cannabinoid or integrin receptors) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein dynamics .
  • QSPR Models: Corinate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate

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